molecular formula C14H9F6NO2 B1399134 Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate CAS No. 1185292-62-9

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate

Cat. No.: B1399134
CAS No.: 1185292-62-9
M. Wt: 337.22 g/mol
InChI Key: VJSXOEINEVAOIQ-UHFFFAOYSA-N
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Description

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate (CAS: 1185292-62-9) is a fluorinated quinoline derivative characterized by two trifluoromethyl (-CF₃) groups at the 2- and 6-positions and an ethyl ester moiety at the 4-position of the quinoline core. Its molecular formula is C₁₄H₉F₆NO₂, and it exists as a colorless to light yellow liquid with solubility in organic solvents like ethanol, ether, and dimethylformamide .

Properties

IUPAC Name

ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO2/c1-2-23-12(22)9-6-11(14(18,19)20)21-10-4-3-7(5-8(9)10)13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSXOEINEVAOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719869
Record name Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-62-9
Record name Ethyl 2,6-bis(trifluoromethyl)-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:
This approach involves the direct introduction of trifluoromethyl groups onto quinoline frameworks, particularly at the 2 and 6 positions, followed by esterification at the 4-position. The process typically employs specialized trifluoromethylating agents and catalysts under controlled conditions.

Research Findings:

  • Liu et al. (2019) described a method utilizing a bis(trifluoromethyl)copper(I) complex, [Ph4P]+[Cu(CF3)2]−, as a trifluoromethyl source for aromatic halides, including heteroaryl compounds. Their procedure involves trifluoromethylation of heteroaryl bromides and chlorides at elevated temperatures (~100°C) in DMF, followed by esterification to yield the desired carboxylates.
  • Although their work primarily targets heteroaryl halides, the methodology is adaptable for quinoline derivatives. The key step involves generating a bis(trifluoromethyl)copper complex, which then transfers CF3 groups onto the aromatic ring via nucleophilic aromatic substitution or radical pathways.

Reaction Conditions:

Parameter Typical Range Notes
Solvent DMF, acetonitrile Polar aprotic solvents favor CF3 transfer
Temperature 80–120°C Elevated to facilitate CF3 transfer
Catalyst Copper(I) salts (CuI, CuBr) Essential for CF3 transfer
Reagent [Ph4P]+[Cu(CF3)2]− Trifluoromethyl source

Advantages:

  • High regioselectivity at targeted positions
  • Compatibility with various substituents

Limitations:

  • Requires specialized reagents and controlled conditions
  • Potential side reactions at high temperatures

Multi-step Synthesis via Functional Group Interconversions

Method Overview:
This involves initial synthesis of quinoline derivatives with suitable functional groups, followed by selective trifluoromethylation at the 2 and 6 positions, and subsequent esterification at the 4-position.

Key Steps:

  • Preparation of quinoline core: Typically via Skraup or Doebner–Miller synthesis.
  • Introduction of CF3 groups: Using electrophilic trifluoromethylating reagents such as Togni’s reagent or Umemoto’s reagent, or via radical pathways with CF3 sources.
  • Esterification: Conversion of the carboxylic acid to the ethyl ester using standard esterification protocols (e.g., Fischer esterification).

Research Evidence:

  • The patent US4968803A describes a process for synthesizing quinoline derivatives with trifluoromethyl groups, involving oxidation, halogenation, and trifluoromethylation steps, culminating in esterification.

Reaction Conditions:

Step Reagents & Conditions Purpose
Quinoline synthesis Acid-catalyzed cyclization Core formation
Trifluoromethylation Electrophilic CF3 reagents, radical initiators CF3 group addition
Esterification Ethanol, acid catalyst Carboxylate ester formation

Specific Synthesis Route for Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate

Proposed Strategy:

  • Step 1: Synthesize a quinoline precursor with a free 4-carboxylic acid group, possibly via a Skraup or Friedländer synthesis.
  • Step 2: Perform selective trifluoromethylation at the 2 and 6 positions using a trifluoromethylating reagent such as the bis(trifluoromethyl)copper complex, under optimized conditions (e.g., in DMF at 100°C).
  • Step 3: Convert the carboxylic acid at the 4-position to the ethyl ester via Fischer esterification using ethanol and a catalytic acid (e.g., sulfuric acid).

Note:
The process may be optimized to favor bis(trifluoromethyl) substitution at the 2 and 6 positions by controlling reaction temperature, reagent equivalents, and reaction time.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct CF3 transfer using bis(trifluoromethyl)copper(I) complex [Ph4P]+[Cu(CF3)2]−, CuI, DMF 80–120°C, inert atmosphere High regioselectivity, efficient Requires specialized reagents
Multi-step synthesis with electrophilic CF3 reagents Quinoline precursors, Togni’s or Umemoto’s reagent Variable, often room to elevated temp Versatile, adaptable Longer synthesis, multiple steps
Conventional synthesis + trifluoromethylation Quinoline synthesis + CF3 reagents Standard organic synthesis conditions Established protocols Potential regioselectivity issues

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The 4-carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates:

Conditions Product Yield Key Observations
KOH (8 eq.), EtOH/H₂O, 80°C2,6-Bis(trifluoromethyl)quinoline-4-carboxylic acid74–97%Efficient saponification; ester-to-acid conversion enables further derivatization
H₂SO₄ (conc.), 50°CSame as above26%Lower yield due to competing side reactions

The carboxylic acid derivative is pivotal for salt formation (e.g., with R136 in enzyme binding studies) and hydrogen-bond interactions in medicinal chemistry applications .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl groups activate specific positions on the quinoline ring for nucleophilic attacks:

Reaction Conditions Product Yield
Amination at C3PdCl₂(dppf)/K₂CO₃, Suzuki coupling3-Amino-2,6-bis(trifluoromethyl)quinoline-4-carboxylate60–85%
Halogenation at C5I₂/DMSO, 50°C5-Iodo derivative45%

The C3 and C5 positions are preferential sites for functionalization, while C2 and C6 are less reactive due to steric and electronic deactivation .

Metal-Catalyzed Cross-Coupling Reactions

Palladium and cobalt catalysts enable coupling reactions for structural diversification:

Reaction Type Catalyst Substrate Product Yield
Suzuki-Miyaura couplingPdCl₂(dppf)Aryl boronic acids4-Aryl-2,6-bis(trifluoromethyl)quinolines70–90%
C–H ActivationCo(III)-salophenTerminal alkynes3-Alkynyl derivatives55–65%

These methods are instrumental in synthesizing analogs for structure-activity relationship (SAR) studies .

Cyclization and Annulation Reactions

The compound participates in annulation reactions to form polycyclic systems:

Reagents Product Application
BF₃·Et₂O, activated FARs2,4-Bis(fluoroalkyl)quinoline-3-carboxylatesFluorinated drug candidates
RuCl₂(p-cymene)₂, O₂β-Benzylated quinolinesCatalytic green synthesis

Cyclization often proceeds via vinamidinium intermediates, with DMSO acting as a solvent and C₁ synthon .

Comparative Reactivity with Analogues

The dual trifluoromethyl groups significantly alter reactivity compared to mono-substituted analogs:

Compound Reactivity Profile
Ethyl 2-trifluoromethylquinoline-4-carboxylateFaster hydrolysis due to reduced steric hindrance; lower thermal stability
2,6-Bis(trifluoromethyl)quinolineResistant to electrophilic substitution; enhanced lipophilicity
4-TrifluoromethylquinolineHigher susceptibility to C3 functionalization; weaker enzyme inhibition

Electrophilic Substitution Challenges

The strong electron-withdrawing effect of CF₃ groups deactivates the quinoline ring toward electrophiles like NO₂⁺ or SO₃H⁺. Successful reactions require harsh conditions:

  • Hydroxylation : F₂/N₂ in CH₃CN/H₂O yields 2-hydroxy derivatives at 81% efficiency .

  • Nitration : Limited success (<20% yield) due to competing decomposition.

This compound’s reactivity is strategically leveraged in medicinal chemistry for antiviral and antifungal agent development . Its synthetic versatility, particularly in cross-coupling and hydrolysis, positions it as a key intermediate for bioactive molecule synthesis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial properties. Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate has shown promise in preliminary studies for its antifungal activity. The presence of the quinoline moiety is associated with various pharmacological effects, including anti-inflammatory and anticancer activities.

Antitumor Activity
Recent studies have investigated the antitumor properties of quinoline derivatives. For instance, a series of related compounds demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected derivatives:

CompoundCell LineIC50 (µM)
2-(trifluoromethyl)quinolin-4-aminePC35.0
2-(trifluoromethyl)quinolin-4-amineK5628.2
2-(trifluoromethyl)quinolin-4-amineHeLa3.5

These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets within cells, where the trifluoromethyl groups enhance membrane penetration and facilitate interactions with enzymes and receptors. This interaction can modulate enzyme activity, potentially leading to therapeutic effects.

Agricultural Chemistry

This compound has potential applications as an agrochemical due to its biological activity against plant pathogens. The fluorinated structure may contribute to increased stability and efficacy in agricultural formulations. The compound's ability to inhibit fungal growth can be particularly advantageous in developing fungicides .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for research applications. Its molecular formula is C14H9F6NO2, with a molecular weight of approximately 337.22 g/mol.

Mechanism of Action

The mechanism of action of ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and developing drugs that target intracellular pathways.

Comparison with Similar Compounds

Sodium 2,8-bis(trifluoromethyl)quinoline-4-carboxylate

  • Core Structure: Quinoline with -CF₃ groups at 2- and 8-positions (vs. 2,6 in the target compound) and a sodium carboxylate group at position 4.
  • Properties :
    • Physical State : White solid (vs. liquid for the ethyl ester).
    • Solubility : Likely higher aqueous solubility due to the ionic carboxylate group .

Ethyl 4-methoxy-2,6-bis(trifluoromethyl)nicotinate

  • Core Structure: Pyridine (nicotinate) instead of quinoline, with a methoxy (-OCH₃) group at position 4.
  • Properties: Electronic Effects: Methoxy group introduces electron-donating character, contrasting with the electron-withdrawing ester in the quinoline analog.

Functional Group Analogs: Ester vs. Carboxylate

Property Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate Sodium 2,8-bis(trifluoromethyl)quinoline-4-carboxylate
Core Structure Quinoline Quinoline
Substituents 2,6-CF₃; 4-COOEt 2,8-CF₃; 4-COO⁻Na⁺
Physical State Liquid Solid
Solubility Organic solvents Water-miscible (inferred)
Applications Reagents, agrochemicals Biologically active heterocycles

Influence of Substituent Positioning

  • 2,6-CF₃ vs. 2,8-CF₃: Spatial Effects: The 2,6 substitution creates a linear arrangement of -CF₃ groups, enhancing steric hindrance and electronic effects on the quinoline’s aromatic system. In contrast, 2,8 substitution may alter π-π stacking interactions in crystallography or binding . Reactivity: The 2,6-CF₃ configuration in the ethyl ester compound likely increases electrophilicity at the 4-position, favoring nucleophilic substitution reactions .

Core Structure Variations: Quinoline vs. Pyridine

Property This compound Ethyl 4-methoxy-2,6-bis(trifluoromethyl)nicotinate
Core Quinoline (fused benzene-pyridine) Pyridine (single-ring)
Aromaticity Extended conjugation Limited conjugation
Applications Agrochemicals Pharmaceuticals (inferred)

Biological Activity

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of two trifluoromethyl groups, which enhance its stability and reactivity, making it a valuable candidate in medicinal chemistry and biological research.

This compound can be synthesized using various chemical methods. A common approach involves the reaction of quinoline with trifluoromethane anhydride to yield the desired product through a multi-step synthetic route. The trifluoromethyl groups significantly contribute to the compound's lipophilicity and biological activity by facilitating membrane penetration.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound's lipophilic nature allows it to effectively penetrate cellular membranes, thus influencing various intracellular pathways. This property is particularly important in the development of bioactive molecules aimed at treating viral infections and other diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. Research indicates that compounds in this class exhibit significant antiviral activity against Enterovirus D68 (EV-D68), a virus responsible for respiratory illnesses in children. One study reported that certain quinoline analogues showed EC50 values ranging from 0.05 to 0.10 μM against EV-D68, demonstrating potent inhibition of viral replication .

Table 1: Antiviral Activity of Quinoline Derivatives Against EV-D68

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
Compound 190.05-0.10>200>2000
Compound 21Not specified>200Not specified

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown that similar quinoline derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus. For instance, a derivative with a similar structure demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like chloramphenicol .

Table 2: Antibacterial Activity Against Staphylococcus aureus

CompoundMIC (µg/mL)Comparison DrugMIC (µg/mL)
Quinoline Derivative50Chloramphenicol50
Quinoline Derivative>100Ampicillin<50

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of trifluoromethyl groups enhances the compound's interaction with biological targets, leading to improved potency against viruses and bacteria. Structural optimization studies have indicated that variations in substituents on the quinoline ring significantly affect both antiviral and antibacterial activities .

Case Studies

  • Anti-EV-D68 Activity : A study screened various quinoline analogues for their ability to inhibit EV-D68 replication. Compound 19 exhibited remarkable antiviral properties with an EC50 value indicating strong efficacy against multiple strains of the virus .
  • Antibacterial Evaluation : Another study assessed the antibacterial potential of trifluoromethylated quinolone-hydantoin hybrids against Staphylococcus aureus. The findings revealed that specific modifications on the quinolone structure could enhance antibacterial activity significantly.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate
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Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate

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